molecular formula C7H7N3 B13101460 4,6-Dimethylpyrimidine-5-carbonitrile

4,6-Dimethylpyrimidine-5-carbonitrile

Cat. No.: B13101460
M. Wt: 133.15 g/mol
InChI Key: GNXFQFAKTGHBSW-UHFFFAOYSA-N
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Description

4,6-Dimethylpyrimidine-5-carbonitrile (CAS 1515483-42-7) is a versatile pyrimidine derivative valued in medicinal chemistry as a core building block for developing novel therapeutic agents. Its structure serves as a privileged scaffold in drug discovery, particularly for targeting key biological pathways involved in cancer and inflammation. Research indicates that pyrimidine-5-carbonitrile derivatives exhibit significant potential as anticancer agents. For instance, such compounds have been developed as multi-acting inhibitors of the PI3K/AKT signaling pathway, a crucial target in oncology that regulates cell survival, proliferation, and growth. Compounds based on this scaffold have demonstrated potent cytotoxic activity against challenging cell lines, including breast cancer (MCF-7) and leukemia (K562), by inducing cell cycle arrest and caspase-dependent apoptosis . Furthermore, the pyrimidine-5-carbonitrile pharmacophore is also explored in the design of potent and selective cyclooxygenase-2 (COX-2) inhibitors. These inhibitors show promising anti-inflammatory and anticancer activities, with some derivatives exhibiting efficacy against various cancer cell lines and potency comparable to established drugs like Celecoxib . Additionally, closely related analogs, such as 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles, have been optimized as highly selective antagonists for adenosine receptors (ARs), presenting potential for treating neurological, renal, and respiratory diseases . With the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol, this compound is a critical intermediate for researchers synthesizing and optimizing new biologically active molecules. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

4,6-dimethylpyrimidine-5-carbonitrile

InChI

InChI=1S/C7H7N3/c1-5-7(3-8)6(2)10-4-9-5/h4H,1-2H3

InChI Key

GNXFQFAKTGHBSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)C)C#N

Origin of Product

United States

Preparation Methods

Three-Component One-Pot Condensation Method

A highly efficient and eco-friendly approach involves the one-pot reaction of aromatic aldehydes, urea or thiourea, and malononitrile under solvent-free conditions with a solid acid catalyst such as modified bone char-nPrN-SO3H.

  • Procedure:

    • Mix aldehyde derivatives (1 mol), urea/thiourea (1.8 mol), malononitrile (1.2 mol), and catalyst (0.4 mol%) in a flask.
    • Stir the mixture at 80 °C without solvent.
    • Monitor the reaction by thin-layer chromatography (TLC).
    • After completion, add distilled water, cool, filter, and wash the precipitate with hot ethanol.
    • Recrystallize from ethanol to obtain pure 4,6-dimethylpyrimidine-5-carbonitrile derivatives.
  • Advantages:

    • High yields (often >80%)
    • Reduced reaction times (less than a few hours)
    • Environmentally friendly due to solvent-free conditions
    • Simple work-up and purification
  • Research Findings:

    • This method demonstrated excellent yield and reduced reaction time compared to traditional methods.
    • The catalyst loading is minimal, and the process is scalable for industrial applications.

Vilsmeier Reaction Followed by Hydroxylamine and Chlorodehydration

This method involves a three-step sequence starting from a precursor compound undergoing Vilsmeier formylation, reaction with hydroxylamine, and chlorodehydration to yield 4,6-dichloropyrimidine-5-carbonitrile, which can be further transformed to 4,6-dimethyl derivatives.

  • Step 1: Vilsmeier Reaction

    • React the starting compound with a halogenated dehydration reagent and N,N-dimethylformamide (DMF) in an organic solvent at 20-30 °C for about 17 hours.
    • This forms a stable intermediate suitable for large-scale production.
  • Step 2: Reaction with Hydroxylamine

    • Treat the intermediate with hydroxylamine or hydroxylamine hydrochloride in absolute ethyl alcohol and water at 20-30 °C for 18 hours.
    • Filter and dry to obtain the oxime intermediate.
  • Step 3: Chlorodehydration

    • React the oxime intermediate with phosphorus oxychloride (POCl3) and a base (e.g., DIPEA) in acetonitrile at 80-90 °C for 2-3 hours.
    • Quench with water, filter, wash, and purify by solvent extraction and drying to yield 4,6-dichloropyrimidine-5-carbonitrile.
  • Notes:

    • The intermediates are thermally stable and water-resistant, facilitating storage and handling.
    • This method is suitable for industrial-scale synthesis due to mild reaction conditions and environmental compatibility.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the synthesis of pyrimidine-5-carbonitrile derivatives by providing rapid and uniform heating.

  • Procedure:

    • React aldehydes, malononitrile, and urea or guanidine in a suitable solvent or solvent-free medium.
    • Apply microwave power ranging from 150 to 600 watts.
    • Optimal yields up to 90% are achieved at around 600 watts with significantly reduced reaction times (minutes instead of hours).
  • Advantages:

    • Enhanced yields compared to conventional heating.
    • Shortened reaction times.
    • Energy-efficient and environmentally friendly.
  • Research Insights:

    • Microwave-assisted synthesis is particularly effective for derivatives with complex substituents.
    • It allows for rapid screening of reaction conditions and product optimization.

Biginelli-Inspired Three-Component Synthesis Using α-Cyanoketones

This convergent method involves the reaction of α-cyanoketones, aromatic aldehydes, and guanidines in a one-pot sequence.

  • Procedure:

    • Mix α-cyanoketones, carboxaldehydes, and guanidines in a suitable solvent.
    • Heat under reflux or at elevated temperature to facilitate condensation, nucleophilic addition, cyclization, and aromatization.
    • Purify the product by chromatography or crystallization.
  • Yields:

    • Moderate to excellent (45–89%) depending on substituents and conditions.
  • Significance:

    • Provides structural diversity in 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles.
    • Useful for medicinal chemistry applications where substitution patterns are critical.
Method Key Reagents/Conditions Yield (%) Reaction Time Scalability Environmental Aspect
One-pot condensation (bone char catalyst) Aldehyde, urea/thiourea, malononitrile, bone char, 80 °C, solvent-free >80% 1–3 hours High Solvent-free, low catalyst load
Vilsmeier + Hydroxylamine + Chlorodehydration Halogenated dehydration reagent, DMF, hydroxylamine, POCl3, 20-90 °C High (not specified) 17 h + 18 h + 2-3 h Industrial-scale Mild conditions, stable intermediates
Microwave-assisted synthesis Aldehydes, malononitrile, urea, microwave 150-600 W Up to 90% Minutes (shortened) Moderate Energy-efficient, rapid
Biginelli-inspired three-component α-Cyanoketones, aldehydes, guanidines, reflux 45–89% 30 min to several hrs Moderate Conventional solvents used
  • The one-pot condensation method using bone char catalysts is a green, efficient, and scalable approach with excellent yield and simple purification.
  • The Vilsmeier reaction sequence offers a robust industrial route with stable intermediates and mild reaction conditions, suitable for large-scale production.
  • Microwave-assisted synthesis significantly reduces reaction times and enhances yields, supporting rapid synthesis and optimization.
  • The Biginelli-inspired method allows structural diversity and moderate to high yields, beneficial for medicinal chemistry applications.

The preparation of this compound can be achieved via several well-developed synthetic routes, each with distinct advantages. The choice of method depends on the scale, desired purity, environmental considerations, and available resources. Current research supports the use of eco-friendly catalysts and microwave technology to improve efficiency and sustainability in the synthesis of this valuable pyrimidine derivative.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Modifications and Substituent Effects

The pyrimidine core allows for extensive substitution, leading to compounds with distinct physicochemical and functional properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physical Properties of Selected Pyrimidine-5-carbonitrile Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR, NMR)
4,6-Dimethylpyrimidine-5-carbonitrile 4,6-diMe, 5-CN C₇H₇N₃ 133.15 Not reported C≡N stretch: ~2220 cm⁻¹; Methyl δH: ~2.5 ppm
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 4-aryl, 2-SMe, 6-oxo C₁₃H₁₁N₃O₂S 273.31 300 C=O stretch: ~1680 cm⁻¹; Aromatic δH: ~7.2 ppm
4-(3,4-Dimethylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 4-aryl, 2-SMe, 6-oxo C₁₄H₁₃N₃OS 271.34 266–268 SMe δH: ~2.4 ppm; Oxo δC: ~165 ppm
2,4,6-Triazidopyrimidine-5-carbonitrile 2,4,6-triazido, 5-CN C₅N₁₂ 204.13 Decomposes Azide N₃ stretch: ~2100 cm⁻¹; Explosive
4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile 4-SH, 2,6-diMe, 5-CN C₇H₇N₃S 165.22 Not reported SH stretch: ~2550 cm⁻¹
Key Observations:
  • Electron-Withdrawing Groups: The cyano group at position 5 enhances electrophilicity, facilitating reactions with nucleophiles (e.g., carbazoles in CzPCN derivatives ).
  • Steric Effects : Methyl groups at 4 and 6 positions hinder substitution at adjacent sites, directing reactivity to the 2- and 5-positions.
  • Thermal Stability : Oxo and aryl substituents (e.g., in compounds) confer higher melting points (~266–300°C) compared to azide derivatives, which are thermally unstable .

Spectral and Analytical Data

  • IR Spectroscopy: Cyano stretches (~2220 cm⁻¹) are consistent across derivatives, while azides (~2100 cm⁻¹) and thiols (~2550 cm⁻¹) provide diagnostic peaks .
  • NMR : Methyl groups resonate at δH ~2.5 ppm, whereas aromatic protons in aryl-substituted derivatives appear at δH ~7.2 ppm .

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